Home > Products > Screening Compounds P97244 > 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline
7,8-dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline -

7,8-dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline

Catalog Number: EVT-6036894
CAS Number:
Molecular Formula: C23H26N4O
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline is a synthetically derived organic compound likely classified as a piperidine-substituted quinoline derivative. While its direct source is not specified in the provided abstracts, its structural similarity to SCH-D suggests it belongs to a class of compounds investigated for their potential as C-C Chemokine Receptor 5 (CCR5) antagonists. These antagonists play a significant role in scientific research, particularly in developing therapies for HIV-1 infection and exploring treatments for inflammatory diseases. []

Molecular Structure Analysis

7,8-Dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline shares a significant structural similarity with SCH-D, possessing: []

Mechanism of Action

While a precise mechanism of action for this compound is not outlined in the abstracts, its structural similarity to SCH-D suggests it might act as an allosteric noncompetitive antagonist of CCR5. [] This implies that it binds to a site distinct from the MIP-1β binding site, inducing conformational changes in the receptor that prevent ligand binding and subsequent signaling events. This inhibition of CCR5 signaling can then prevent monocyte migration and HIV-1 infection. []

INCB9471

    Compound Description: INCB9471 (5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride) is a potent and specific inhibitor of the C-C chemokine receptor 5 (CCR5). [] It has demonstrated efficacy in reducing viral load in Phase I and II clinical trials for HIV-1 infection. [] INCB9471 acts as a noncompetitive CCR5 inhibitor, exhibiting rapid association and slow dissociation from the receptor. []

    Relevance: While INCB9471 shares the 4-methylpiperidine and pyrimidine moieties with 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline, its core structure differs significantly. The research focuses on INCB9471's interaction with CCR5, not its structural similarity to the target compound. []

SCH-D (Vicriviroc)

    Compound Description: SCH-D (4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R0–2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazingyl)-1-piperidinyl]carbonyl}pyrimidine) is a CCR5 antagonist that has undergone clinical trials. [] It exhibits similar potency to INCB9471 in blocking CCR5 ligand binding and inhibiting CCR5-mediated Ca2+ mobilization. []

873140 (Aplaviroc)

    Compound Description: 873140 (4-{[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxyl)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride) is another CCR5 antagonist tested in clinical trials. [] Its potency in blocking CCR5 ligand binding is similar to INCB9471 and SCH-D. []

    Relevance: 873140 possesses a vastly different structure compared to 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline. It's mentioned for its CCR5 antagonist activity and comparison to INCB9471, not its structural similarity to the target compound. []

UK-427857 (Maraviroc)

    Compound Description: UK-427857 (4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide) is a CCR5 antagonist that has been clinically tested. [] While its potency in blocking CCR5 ligand binding is similar to INCB9471, it may have a different binding site on the receptor. []

    Relevance: UK-427857 has a distinct structure compared to 7,8-dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline. It's mentioned for its CCR5 antagonist activity and potential for overcoming drug resistance in HIV-1, not its structural similarity to the target compound. []

1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine

    Compound Description: This compound acts as a selective antagonist of the histamine H4 receptor. [] It exhibits a KiH3:KiH4 ratio greater than 10:1, indicating selectivity for the H4 receptor. []

1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine

    Compound Description: This compound is another selective antagonist of the histamine H4 receptor with a KiH3:KiH4 ratio exceeding 10:1, highlighting its preference for the H4 receptor over the H3 receptor. []

Properties

Product Name

7,8-dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline

IUPAC Name

[7,8-dimethyl-2-(2-methylpyrimidin-5-yl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C23H26N4O/c1-14-7-9-27(10-8-14)23(28)20-11-21(18-12-24-17(4)25-13-18)26-22-16(3)15(2)5-6-19(20)22/h5-6,11-14H,7-10H2,1-4H3

InChI Key

RBYCMZXZEGKDNC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=CC(=C3C)C)C4=CN=C(N=C4)C

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=CC(=C3C)C)C4=CN=C(N=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.